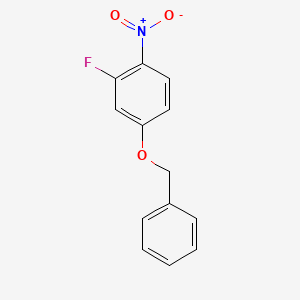

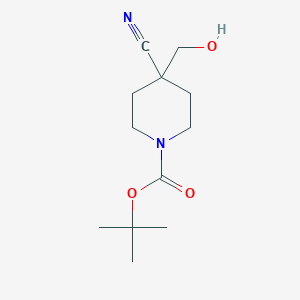

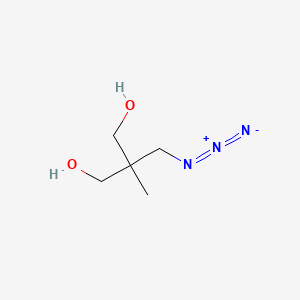

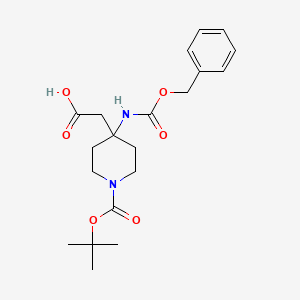

![molecular formula C7H13N B1289260 5-Azaspiro[2.5]octane CAS No. 25337-01-3](/img/structure/B1289260.png)

5-Azaspiro[2.5]octane

説明

5-Azaspiro[2.5]octane is a compound that features a spirocyclic structure, which is a type of bicyclic system where two rings are joined at a single atom. The compound is characterized by the presence of a nitrogen atom within the spirocyclic framework, which can impart unique chemical properties and reactivity patterns. This structure is of interest in the field of organic chemistry due to its potential applications in drug discovery and synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been explored in various studies. For instance, the synthesis of 1-oxo-2-oxa-5-azaspiro[3.4]octane was achieved using L-proline, which provided an optically active compound through a tandem aldol-lactonization reaction . Additionally, novel thia/oxa-azaspiro[3.4]octanes were synthesized through robust and step-economic routes, with the aim of creating multifunctional modules for drug discovery . These syntheses often involve the formation of spirocyclic frameworks through cyclization reactions, which can be optimized for enantioselectivity.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds, including those similar to 5-Azaspiro[2.5]octane, has been elucidated using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane was determined, revealing that the aziridine ring is spiro-fused to the cyclohexane ring with the nitrogen atom in an equatorial position . The cyclohexane ring adopts an undistorted chair conformation, which is a common feature in stable cyclohexane derivatives.

Chemical Reactions Analysis

The reactivity of 5-Azaspiro[2.5]octane derivatives has been studied in various chemical reactions. Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been investigated, demonstrating the compound's ability to introduce a 1-hydroxycyclohexylamino group at the acidic position . This reactivity can lead to a range of transformations, including intramolecular nucleophilic attacks and the formation of geminal diamino acid derivatives. Such reactions are valuable for the construction of complex organic molecules with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Azaspiro[2.5]octane and its derivatives are influenced by their spirocyclic structure. The presence of the nitrogen atom within the ring system can affect the compound's polarity, solubility, and stability. The spirocyclic framework can also impact the compound's conformational preferences, which in turn can influence its reactivity and interaction with biological targets. These properties are crucial when considering the compound's potential applications in medicinal chemistry and drug design.

科学的研究の応用

-

Synthesis of 2-azaspiro [3.4]octane

- Application : The synthesis of 2-azaspiro [3.4]octane is explained. Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .

- Methods : All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .

- Results : The merits and limitations of the three approaches are also discussed .

Safety And Hazards

5-Azaspiro[2.5]octane is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

特性

IUPAC Name |

5-azaspiro[2.5]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-7(3-4-7)6-8-5-1/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOMGZZFCMNBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2)CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625606 | |

| Record name | 5-Azaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azaspiro[2.5]octane | |

CAS RN |

25337-01-3 | |

| Record name | 5-Azaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。